molecular formula C13H12F3NO4 B134754 Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate CAS No. 126535-92-0

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate

Cat. No.: B134754
CAS No.: 126535-92-0
M. Wt: 303.23 g/mol
InChI Key: MSAOLBKMAUXBHC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a synthetic organic compound with the molecular formula C13H12F3NO4. It is characterized by the presence of a trifluoromethyl group, an ethyl ester group, and a benzyloxycarbonyl-protected imine. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate typically involves a multi-step process. One common method includes the reaction of prop-2-ynyl-carbamic acid benzyl ester with a rhodium catalyst in toluene at 30°C for 3 hours under an inert atmosphere using molecular sieves . This is followed by the addition of this compound in toluene at 0°C for 48 hours, again under an inert atmosphere with molecular sieves .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxycarbonyl-protected imine can participate in reversible interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The trifluoromethyl group provides stability and lipophilicity, while the benzyloxycarbonyl-protected imine offers versatility in chemical transformations.

Biological Activity

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate, also known by its CAS number 126535-92-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12F3N O4
  • Molecular Weight : 303.238 g/mol
  • CAS Number : 126535-92-0

Structure

The compound features a trifluoropropanoate backbone with a benzyloxycarbonyl group attached to an imino function. The presence of trifluoromethyl groups enhances lipophilicity and potentially influences biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell proliferation and survival.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammatory Response Modulation : Another study evaluated the compound's effect on TNF-alpha production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting anti-inflammatory potential.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer10-30Effective against various cancer cell lines
Similar CompoundsVariesVariesComparison with structurally similar compounds

Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments indicate moderate toxicity at high concentrations. Safety precautions include:

  • Handling : Use appropriate personal protective equipment (PPE).
  • Storage Conditions : Store in a cool, dry place away from incompatible substances.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAOLBKMAUXBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374490
Record name Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126535-92-0
Record name Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-hydroxypropanoate (49.0 g, 153 mmol) in diethyl ether (350 mL) was added dropwise TFAA (35.3 g, 168 mmol) at 0° C. followed by addition of pyridine dropwise (26.5 g, 336 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 6 h. The mixture was filtered and the filtrate was concentrated to afford ethyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropropanoate (45.0 g, 97% yield), which was used directly without further purification.
Name
ethyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-hydroxypropanoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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